3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE
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Overview
Description
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a carbonyl group, along with an N,N-dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using electrophilic aromatic substitution reactions.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using acyl chlorides or anhydrides.
Attachment of N,N-Dimethylaniline Moiety: Finally, the N,N-dimethylaniline moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a ligand for various receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the piperazine and chlorophenyl moieties but differs in the carbonyl and N,N-dimethylaniline groups.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Similar piperazine structure with different substituents.
Trazodone Hydrochloride: Contains a similar piperazine ring but is used as an antidepressant.
Uniqueness
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-21(2)17-7-3-5-15(13-17)19(24)23-11-9-22(10-12-23)18-8-4-6-16(20)14-18/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZJGHZPARPKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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